molecular formula C21H22N4O2S B2421291 N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-66-1

N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2421291
CAS RN: 393832-66-1
M. Wt: 394.49
InChI Key: SFHXARPUFSIUPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Studies and Synthesis

  • A study by Artime et al. (2018) explored the synthesis of 1,2,4-triazole derivatives, including similar compounds to N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, through oxidative cyclization of thiosemicarbazides. This research provides insights into the molecular structures and crystallography of such compounds.

Photophysical and Electrochemical Properties

  • Golla et al. (2020) investigated the photophysical and electrochemical properties of compounds structurally related to the chemical , focusing on 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines Golla et al. (2020). Their findings offer valuable information about the intramolecular charge transfer and redox reactions of similar compounds.

Anticonvulsant Activity

  • A study by Ahsan et al. (2013) discussed the synthesis of 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, including compounds with structural similarities, and evaluated their anticonvulsant activity Ahsan et al. (2013). This provides an understanding of the potential medical applications of such compounds in treating seizures.

Antimicrobial Activity

  • Chawla et al. (2010) conducted research on the microwave-assisted synthesis of novel 2-pyrazoline derivatives, including compounds analogous to the chemical , for potential antimicrobial applications Chawla et al. (2010). Their study contributes to understanding the antibacterial and antifungal capabilities of these compounds.

Anticholinesterase Effects

  • Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects Altıntop (2020). Given the structural similarities, this research provides insights into the potential of such compounds for treating neurodegenerative disorders.

Electrochromic Materials

  • Zhao et al. (2014) investigated polymeric electrochromic materials employing pyrido[4,3-b]pyrazine as an acceptor unit Zhao et al. (2014). The study demonstrates the potential application of such compounds in NIR electrochromic devices.

Vascular Smooth Muscle Relaxants and Antihypertensive Agents

  • Abou-Gharbia et al. (1984) explored tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines for their ability to relax aortic smooth muscle and antihypertensive activity Abou-Gharbia et al. (1984). This highlights the potential of structurally related compounds in cardiovascular therapeutics.

Anticancer Agents

  • Wang et al. (2011) synthesized gold(III) complexes of derivatives similar to the compound and tested their cytotoxicity Wang et al. (2011). Their research contributes to the understanding of the anticancer potential of such compounds.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-26-16-5-6-19(27-2)17(14-16)23-21(28)25-13-12-24-11-3-4-18(24)20(25)15-7-9-22-10-8-15/h3-11,14,20H,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXARPUFSIUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)N2CCN3C=CC=C3C2C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.